

Nikkomycin pseudo-J NMR and mass spectrometry analysis

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Compound Focus: Nikkomycin pseudo-J

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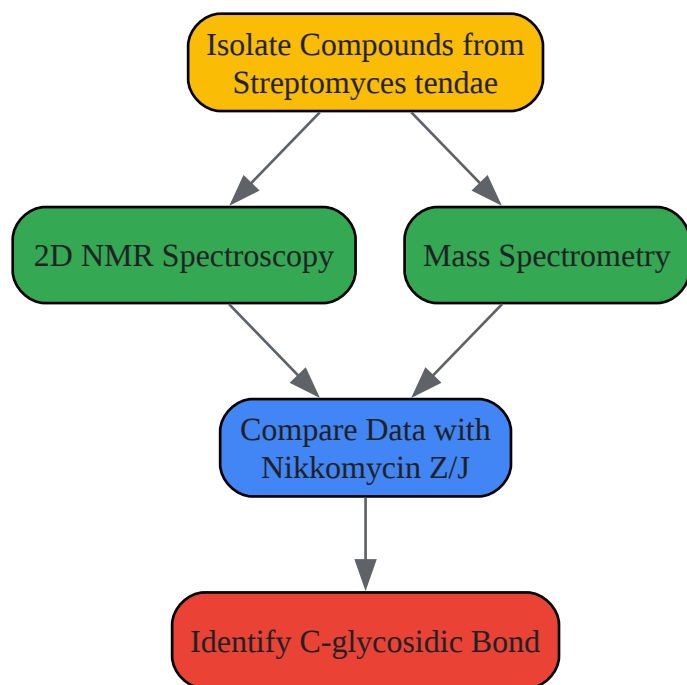
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Structural Elucidation and Workflow

Nikkomycins pseudo-Z and pseudo-J were isolated from the fermentation broth of *Streptomyces tendae* Tü 901/PF 53+-3. Their structures were determined to be analogues of nikkomycins Z and J, but with a critical difference: a **C-glycosidic bond** between the C-5 atom of the uracil base and the C-1' atom of the 5-amino-5-deoxy-D-allo-furanuronic acid sugar, replacing the standard N-glycosidic bond [1] [2] [3]. This makes them comparable to C-nucleosides like pseudouridine.

The following diagram illustrates the logical workflow used to determine this unique structure.



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Key Analytical Findings

The structure elucidation relied heavily on comparing the new analogues' data with the known structures of nikkomycins Z and J.

Analytical Method	Key Findings for Nikkomycin Pseudo-J
Mass Spectrometry	Used to determine the molecular formula and mass; specific data not listed in results.
NMR Spectroscopy	Revealed the C-glycosidic linkage (key difference from Nikkomycin J); specific chemical shifts not listed in results.
Biological Activity	Found to exhibit lower biological activity compared to the N-glycosidic nikkomycins Z and J [2].

Modern Protocol for Analog Characterization

While the original data for pseudo-J is sparse, a 2014 study on novel nikkomycin analogues (Px and Pz) provides a detailed, modern protocol for structure elucidation that mirrors the approach used for pseudo-J [4] [5]. The table below outlines the key experiments.

Experiment	Purpose	Key Outcomes for Nikkomycin Pz
ESI-MS/MS	Determine molecular mass and formula.	[M+H] ⁺ ion at <i>m/z</i> 480.2; molecular formula C ₂₀ H ₂₅ N ₅ O ₉ (exact mass 479.2 Da).
¹ H-NMR	Assign proton environment and coupling.	Distinctive pyridine ring signals: δ 8.68 (1H, s), δ 8.46 (1H, d, J=8.2 Hz), δ 7.94 (dd, J=8.1, 5.9 Hz), δ 8.60 (1H, d, J=5.7 Hz).
¹³ C-NMR	Identify carbon backbone and functional groups.	Assigned chemical shifts for nucleoside and homothreonine moieties.
2D NMR (COSY, HSQC, HMBC)	Correlate nuclei to establish atomic connectivity and molecular structure.	COSY/HSQC established proton-proton networks; HMBC confirmed pyridinyl ring attachment to homothreonine via meta-carbon.

Research Implications

The identification of **nikkomycin pseudo-J** highlights several key points:

- **Natural Diversity:** Microorganisms naturally produce a range of structural variants, including C-nucleoside antibiotics.
- **Structure-Activity Relationship (SAR):** The replacement of an N-glycosidic bond with a C-glycosidic bond resulted in **lower biological activity**, underscoring the importance of the glycosidic linkage for effective chitin synthase inhibition [2].
- **Analytical Foundation:** The early use of 2D NMR and MS established a characterization framework that continues with modern techniques used for newer analogues like nikkomycins Px and Pz [4] [5].

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